Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1824327-48-1
VCID: VC6044147
InChI: InChI=1S/C11H22N2O3/c1-8(12)9-7-13(5-6-15-9)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3
SMILES: CC(C1CN(CCO1)C(=O)OC(C)(C)C)N
Molecular Formula: C11H22N2O3
Molecular Weight: 230.308

Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate

CAS No.: 1824327-48-1

Cat. No.: VC6044147

Molecular Formula: C11H22N2O3

Molecular Weight: 230.308

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate - 1824327-48-1

Specification

CAS No. 1824327-48-1
Molecular Formula C11H22N2O3
Molecular Weight 230.308
IUPAC Name tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-8(12)9-7-13(5-6-15-9)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Standard InChI Key YYBHELFYBPYVJF-UHFFFAOYSA-N
SMILES CC(C1CN(CCO1)C(=O)OC(C)(C)C)N

Introduction

Structural Characteristics

Molecular Architecture

Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate features a six-membered morpholine ring (O\text{O} and N\text{N} atoms at positions 1 and 4, respectively) with two key substituents:

  • 1-Aminoethyl Group: A branched amine (CH(CH3)NH2-\text{CH}(\text{CH}_3)\text{NH}_2) at the 2-position of the morpholine ring, introducing chirality and nucleophilic reactivity .

  • tert-Butyl Carbamate (Boc): A bulky ester group (C(O)OC(CH3)3-\text{C}(\text{O})\text{O}\text{C}(\text{CH}_3)_3) at the 4-position, serving as a protective moiety for the morpholine nitrogen.

The SMILES notation CC(C1CN(CCO1)C(=O)OC(C)(C)C)N\text{CC}(\text{C1CN}(\text{CCO1})\text{C}(=\text{O})\text{OC}(\text{C})(\text{C})\text{C})\text{N} and InChIKey YYBHELFYBPYVJF-UHFFFAOYSA-N\text{YYBHELFYBPYVJF-UHFFFAOYSA-N} confirm this arrangement .

Synthesis and Manufacturing

Synthetic Pathways

Although explicit synthesis protocols for this compound are scarce, analogous morpholine derivatives suggest a multi-step approach:

  • Morpholine Ring Formation: Reaction of epichlorohydrin with ammonia or amines to generate the morpholine core.

  • Aminoethyl Introduction: Alkylation of the morpholine nitrogen with 1-nitropropane, followed by reduction to the amine.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions (e.g., triethylamine) to install the carbamate group.

Industrial Production

Physicochemical Properties

Molecular and Spectral Data

PropertyValueSource
Molecular FormulaC11H22N2O3\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}_3
Molecular Weight230.308 g/mol
Predicted CCS (A˚2\text{Å}^2)[M+H]+: 154.7; [M+Na]+: 162.0

Solubility and Stability

Solubility data remain unpublished, but the Boc group likely enhances lipid solubility, facilitating organic-phase reactions. The compound’s stability under ambient conditions is inferred from its storage recommendations (room temperature, inert atmosphere).

Applications in Research

Pharmaceutical Intermediate

The compound’s modular structure enables its use in synthesizing diamines, kinase inhibitors, and proteolysis-targeting chimeras (PROTACs). Its amine group participates in coupling reactions (e.g., amide bond formation), while the Boc group ensures stability during multi-step syntheses.

Research Gaps and Future Directions

  • Stereochemical Impact: Enantiomer-specific bioactivity studies are needed.

  • Solubility Profiling: Empirical data would optimize formulation strategies.

  • Therapeutic Exploration: Screening against disease-relevant targets (e.g., cancer, viral proteases) could unlock clinical potential.

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